2-溴-6-(三氟甲基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

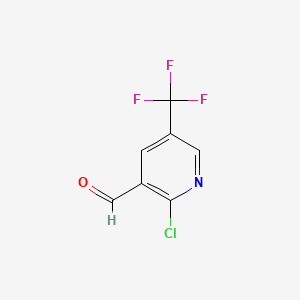

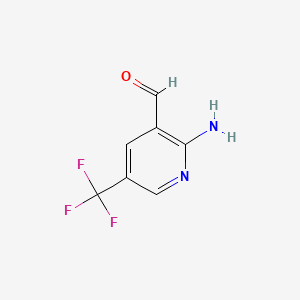

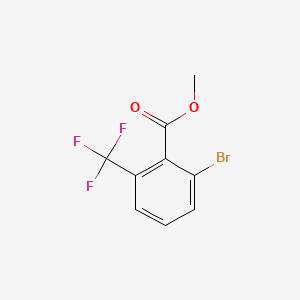

“Methyl 2-bromo-6-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 1214324-11-4 . It has a molecular weight of 283.04 and its IUPAC name is methyl 2-bromo-6-(trifluoromethyl)benzoate . It is typically in liquid form .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-6-(trifluoromethyl)benzoate” is 1S/C9H6BrF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 .Physical And Chemical Properties Analysis

“Methyl 2-bromo-6-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a molecular weight of 283.04 .科学研究应用

药物化学与药物开发

2-溴-6-(三氟甲基)苯甲酸甲酯因其独特的结构特点而引起了药物化学领域的关注。研究人员正在探索其作为药物设计中药效团的潜力。三氟甲基 (-CF3) 可以增强亲脂性、代谢稳定性和受体结合亲和力。 研究其与生物靶点的相互作用可能会导致新型药物候选物的出现 .

农用化学品和杀虫剂

三氟甲基以其在农用化学品中的应用而闻名。研究人员正在探索 2-溴-6-(三氟甲基)苯甲酸甲酯的衍生物作为潜在的除草剂、杀真菌剂或杀虫剂。 这些化合物可能在作物保护方面表现出更高的功效和选择性 .

催化和有机合成

含氟化合物,包括具有三氟甲基的化合物,在催化中起着至关重要的作用。研究人员已将 2-溴-6-(三氟甲基)苯甲酸甲酯作为合成复杂分子的构建单元。 其反应性和对各种反应条件的兼容性使其在有机合成中具有价值 .

材料科学与电子学

含氟芳香族化合物在材料科学中有着应用。 2-溴-6-(三氟甲基)苯甲酸甲酯可用作功能性材料的前体,例如液晶、聚合物或 OLED(有机发光二极管)。 其吸电子性质和稳定性使其在电子应用方面很有趣 .

过渡金属配合物

研究人员已探索 2-溴-6-(三氟甲基)苯甲酸甲酯与过渡金属离子的配位化学。三氟甲基可以影响配体结合和反应性。 这些配合物可能在催化、传感或材料科学中有所应用 .

计算化学与QSAR研究

计算方法,包括量子化学计算,已被用于理解 2-溴-6-(三氟甲基)苯甲酸甲酯的电子结构和性质。 定量构效关系 (QSAR) 研究可以预测其生物活性并指导进一步的研究 .

安全和危害

作用机制

Target of Action

Methyl 2-bromo-6-(trifluoromethyl)benzoate is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, Methyl 2-bromo-6-(trifluoromethyl)benzoate undergoes oxidative addition with the palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway involving Methyl 2-bromo-6-(trifluoromethyl)benzoate. This reaction is widely applied for carbon–carbon bond formation, and it’s known for its mild and functional group tolerant reaction conditions .

Pharmacokinetics

It’s important to note that the compound’s bioavailability would be influenced by factors such as its lipophilicity and water solubility .

Result of Action

The result of the action of Methyl 2-bromo-6-(trifluoromethyl)benzoate in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The efficacy and stability of Methyl 2-bromo-6-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Additionally, it should be stored at a temperature of 2-8°C to maintain its stability .

属性

IUPAC Name |

methyl 2-bromo-6-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAHAANYLBWFOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673198 |

Source

|

| Record name | Methyl 2-bromo-6-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214324-11-4 |

Source

|

| Record name | Methyl 2-bromo-6-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)